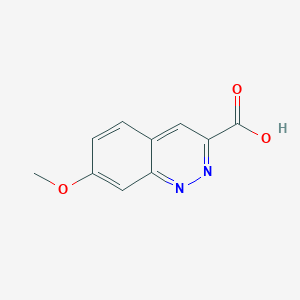![molecular formula C8H15NO B2653473 (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol CAS No. 2377030-49-2](/img/structure/B2653473.png)
(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-7,7-Dimethyl-2-azabicyclo[320]heptan-6-ol is a bicyclic compound with a unique structure that includes a nitrogen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atom can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bicyclic compounds with biological targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets. The nitrogen atom and hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol: A stereoisomer with similar structure but different spatial arrangement.
7,7-Dimethyl-2-azabicyclo[3.2.0]heptane: Lacks the hydroxyl group, leading to different chemical properties.
2-Azabicyclo[3.2.0]heptane: A simpler bicyclic structure without the dimethyl and hydroxyl substitutions.
Uniqueness
(1S,5R)-7,7-Dimethyl-2-azabicyclo[320]heptan-6-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
(1S,5R)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKQKMXSXOVSL-JEAXJGTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1O)CCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H](C1O)CCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
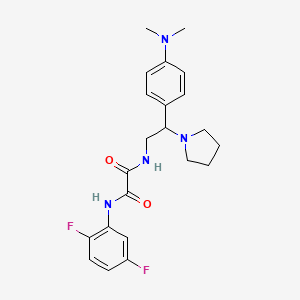
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)
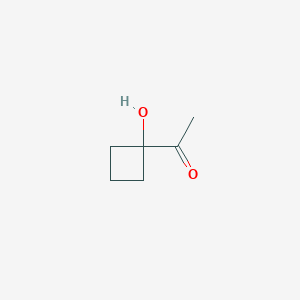
![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)
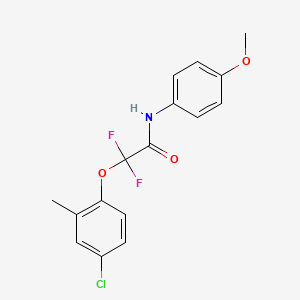
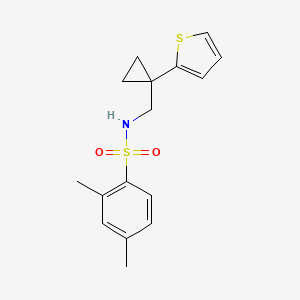
![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)
![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)

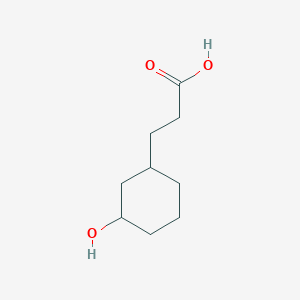
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2653412.png)
